8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is an organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with a carboxylic acid functional group, making it a versatile scaffold for various chemical reactions and modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to its biological effects .
Comparison with Similar Compounds
Similar Compounds
8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine: This compound shares a similar fused bicyclic structure but differs in the nitrogen atom placement within the ring system.
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid: This compound has a similar core structure but with different functional groups and hydrogenation states.
Uniqueness
8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogues .
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-2-4-11-7(9(12)13)5-10-8(6)11/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
WSJZORYAMSTPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN2C1=NC=C2C(=O)O |
Origin of Product |
United States |
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